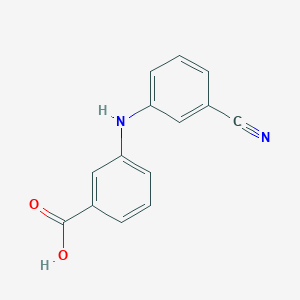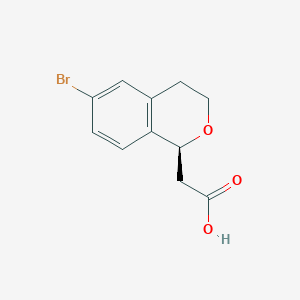
3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid
Descripción general
Descripción
3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitro group, a pyrrolidinone ring, and a benzoic acid moiety, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates useful in further chemical synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions.
Major Products Formed:
Amino derivatives: from reduction reactions.
Substituted benzoic acids: from electrophilic and nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinone ring may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
4-Nitrobenzoic Acid: Similar in structure but lacks the pyrrolidinone ring.
3-Nitrobenzamide: Contains a nitro group and an amide instead of a carboxylic acid.
5-Nitro-2-pyrrolidinone: Similar pyrrolidinone ring but different substitution pattern on the aromatic ring.
Uniqueness: 3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H10N2O5 |
|---|---|
Peso molecular |
250.21 g/mol |
Nombre IUPAC |
3-nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H10N2O5/c14-10-2-1-3-12(10)8-4-7(11(15)16)5-9(6-8)13(17)18/h4-6H,1-3H2,(H,15,16) |
Clave InChI |
QFQDRPMQBMCVDL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-Chlorophenyl)thio]-azacycloheptan-2-one](/img/structure/B8286522.png)

![4-{[4-(diethylamino)but-2-yn-1-yl]amino}-1,3-thiazol-2(5H)-one](/img/structure/B8286539.png)











